molecular formula C9H14ClN3OS B107929 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 15777-49-8

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B107929
CAS No.: 15777-49-8
M. Wt: 247.75 g/mol
InChI Key: RDVDUFOQEMNCNF-UHFFFAOYSA-N
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Description

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-pentyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and higher yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antifungal activities.

    Biology: The compound is used in biological studies to understand its interaction with cellular targets and its effects on cellular processes.

    Industry: It is used as an intermediate in the synthesis of other biologically active compounds and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets such as enzymes and receptors. The chlorine atom and the pentyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The compound may inhibit the activity of enzymes involved in critical cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • 2-chloro-1,3,4-thiadiazole
  • 5-pentyl-1,3,4-thiadiazole-2-amine

Uniqueness

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both the chlorine atom and the pentyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances the compound’s lipophilicity and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3OS/c1-2-3-4-5-8-12-13-9(15-8)11-7(14)6-10/h2-6H2,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVDUFOQEMNCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367974
Record name 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-49-8
Record name 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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